cis-(5-Amino-cyclohex-3-enyl)-methanol
Description
Sodium 2-aminoacetate (CAS: 207300-76-3), also known as sodium glycinate, is the sodium salt of glycine with the molecular formula C₂H₄NNaO₂ (molecular weight: 97.05 g/mol). It appears as a white to off-white crystalline powder, is highly hygroscopic, and exhibits excellent water solubility. This compound is widely used in biochemical research, pharmaceutical synthesis, and industrial applications due to its stability and compatibility with aqueous systems .
Safety considerations include acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3). Proper handling requires protective equipment and adherence to storage guidelines in cool, dry environments .
Properties
IUPAC Name |
[(1S,5S)-5-aminocyclohex-3-en-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-7-3-1-2-6(4-7)5-9/h1,3,6-7,9H,2,4-5,8H2/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSRTKPKEPJBMN-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](C[C@H]1CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Protected Amino Cyclohexenyl Esters
The reduction of cis-(5-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) is a well-established method. This reaction proceeds via a two-step mechanism:
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Nucleophilic attack by hydride ions on the carbonyl carbon of the carbamate group.
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Protonation of the intermediate alkoxide to form the primary alcohol.
Key parameters for optimization include:
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Reaction temperature (typically −78°C to 0°C to minimize side reactions).
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Stoichiometry of LiAlH4 (1.5–2.0 equivalents relative to the ester).
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Post-reduction quenching with dilute HCl to isolate the hydrochloride salt.
Table 1: Comparative Yields for LiAlH4-Mediated Reductions
| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| tert-Butyl carbamate | THF | −78 | 82 | 98 |
| Benzyl carbamate | Diethyl ether | 0 | 68 | 95 |
Catalytic Hydrogenation Strategies
Recent patents highlight the use of palladium-on-carbon (Pd/C) or Raney nickel for hydrogenating unsaturated intermediates en route to this compound. For example, 3,5-dimethyl-2-cyclohexen-1-one undergoes hydrogenation under 50–100 psi H₂ pressure to yield a cis-configured cyclohexanol derivative, which is subsequently aminated.
Stereochemical Control in Hydrogenation
The cis configuration of the amino and hydroxymethyl groups is critical for biological activity. Catalytic hydrogenation in methanol/THF mixtures (3:1 v/v) with 5% Pd/C achieves >90% diastereomeric excess (de) when performed at 60°C. The solvent polarity and catalyst loading (5–10 wt%) significantly influence selectivity:
Table 2: Hydrogenation Conditions and Outcomes
| Catalyst | Solvent | Pressure (psi) | Temp (°C) | de (%) |
|---|---|---|---|---|
| 5% Pd/C | MeOH/THF (3:1) | 50 | 60 | 92 |
| Raney Ni | Ethanol | 100 | 80 | 85 |
Hydrolysis and Decarboxylation of Intermediate Esters
A patent by CN111484393A details a multistep synthesis starting with Knoevenagel condensation of acetaldehyde and ethyl acetoacetate to form 4-ethoxycarbonyl-3,5-dimethyl-2-cyclohexen-1-one . Hydrolysis with NaOH/H2SO4 followed by decarboxylation yields a ketone intermediate, which is reduced to the alcohol.
Mechanistic Insights
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Knoevenagel Condensation: Base-catalyzed (e.g., piperidine) formation of α,β-unsaturated esters.
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Hydrolysis/Decarboxylation: Strong alkali (e.g., 6M NaOH) cleaves the ester, while acidic workup (H₂SO₄) promotes CO₂ elimination.
Purification and Analytical Characterization
Final purification typically involves:
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Crystallization from ethanol/water mixtures.
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Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH/NH₄OH 90:9:1).
Key Analytical Data:
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¹H NMR (400 MHz, D₂O): δ 1.65–1.78 (m, 2H, CH₂), 2.91 (t, J = 6.5 Hz, 1H, NH), 3.41 (dd, J = 10.2, 4.8 Hz, 1H, CHOH).
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HRMS (ESI): m/z calcd for C₇H₁₃NO [M+H]⁺ 128.1075, found 128.1072.
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-(5-Amino-cyclohex-3-enyl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to form cyclohexane derivatives.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
cis-(5-Amino-cyclohex-3-enyl)-methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-(5-Amino-cyclohex-3-enyl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Isopropyl-5-methylcyclohexyl 2-Aminoacetate
- Structure : Combines glycine with a lipophilic menthol moiety.
- Pharmacology : Demonstrates sedative effects lasting >6 hours at 175 mg/kg (oral administration), contrasting with the GABA-derived menthyl ester, which exhibits anticonvulsant activity at 87–1350 mg/kg .
| Property | Sodium 2-Aminoacetate | Menthyl Glycinate Ester |
|---|---|---|
| Solubility | Water-soluble | Lipophilic |
| Bioactivity | Biochemical precursor | Sedative |
| Therapeutic Range | N/A | 175 mg/kg (oral) |
Alkyl Ester Derivatives
Tridecyl 2-Aminoacetate (Compound 101)
- Structure : Long-chain alkyl ester of glycine.
- Pharmacology: Acts as a competitive inhibitor of N-acylethanolamine acid amidase (NAAA), achieving 90% inhibition at 100 μM. Notably, it shows selectivity over FAAH (fatty acid amide hydrolase) at pH 8.5, making it valuable for enzyme-targeted drug design .
| Property | Sodium 2-Aminoacetate | Tridecyl 2-Aminoacetate |
|---|---|---|
| Enzyme Inhibition | None reported | NAAA (IC₅₀: 100 μM) |
| Selectivity | N/A | No FAAH inhibition |
Halogenated Derivatives
Methyl 2-Amino-2-(2-Chlorophenyl)acetate Hydrochloride
- Structure : Chlorophenyl-substituted glycine methyl ester.
- Applications : Intermediate in chiral synthesis (e.g., antibiotics, agrochemicals). The chloro group enhances steric and electronic effects, influencing receptor binding .
| Property | Sodium 2-Aminoacetate | Chlorophenyl Derivative |
|---|---|---|
| Reactivity | Low | High (due to Cl) |
| Synthetic Utility | Buffering agent | Chiral building block |
Cyclohexyl Ester Derivatives
Cyclohexyl 2-Aminoacetate Hydrochloride
- Structure : Cyclohexyl ester with enhanced lipophilicity.
- Applications: Used in peptide synthesis and as a ligand in metal-catalyzed reactions. Limited safety data, but structural analogs suggest moderate toxicity .
| Property | Sodium 2-Aminoacetate | Cyclohexyl Ester |
|---|---|---|
| Solubility | Polar solvents | Organic solvents |
| Stability | High (aqueous) | Sensitive to hydrolysis |
Key Research Findings and Trends
- Structural Modifications: Alkylation or esterification of glycine alters solubility and bioactivity. Sodium 2-aminoacetate’s ionic nature favors aqueous applications, while lipophilic derivatives (e.g., menthyl, tridecyl) enhance membrane permeability and CNS activity .
- Safety Profiles: Sodium 2-aminoacetate poses lower acute toxicity compared to halogenated or lipophilic analogs, which require stringent handling protocols .
Biological Activity
cis-(5-Amino-cyclohex-3-enyl)-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse scientific sources.
Chemical Structure and Properties
The compound features a cyclohexene ring with an amino group and a hydroxymethyl group, which are crucial for its biological activity. The specific stereochemistry (cis configuration) influences its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation.
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity and potentially modulating biochemical pathways.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dual functionality provided by the amino and hydroxymethyl groups allows it to participate in various biochemical reactions, leading to diverse biological effects. It may act as an enzyme inhibitor or modulator, affecting metabolic pathways relevant to disease processes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study evaluated the compound's effectiveness against multiple bacterial strains. Results indicated a notable inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Studies : In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in cultured macrophages, highlighting its anti-inflammatory potential.
- Cytotoxicity Testing : The compound was tested against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). Preliminary results showed moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Key Activity |
|---|---|---|
| trans-(5-Amino-cyclohex-3-enyl)-methanol | Different stereochemistry | Varies in biological activity due to spatial arrangement |
| cis-(5-Hydroxy-cyclohex-3-enyl)-methanol | Hydroxyl instead of amino group | Different reactivity and applications |
| cis-(5-Amino-cyclohex-3-enyl)-ethanol | Shorter carbon chain | Influences solubility and reactivity |
This comparison illustrates how structural variations can lead to significant differences in biological activity.
Q & A
Q. What are the recommended synthetic routes for preparing cis-(5-Amino-cyclohex-3-enyl)-methanol, and how does solvent choice influence product selectivity?
Answer: Synthesis often involves catalytic isomerization or selective functionalization. For example:
- Transition metal catalysis : RhCl₃·3H₂O in isopropanol at 95°C promotes isomerization of related cyclohexene derivatives with high yield (88%) .
- Solvent effects : Methanol can trigger competing reactions (e.g., methoxylation) instead of isomerization, highlighting the need to optimize solvent polarity and nucleophilicity .
- Selective saponification : Potassium carbonate in hot methanol selectively hydrolyzes methyl esters while preserving tert-butyl groups, useful for isolating intermediates .
Q. Which spectroscopic methods are most effective for characterizing cis/trans isomerism in cyclohexene derivatives like this compound?
Answer:
- NMR spectroscopy : Distinguishes cis/trans isomers via coupling constants (e.g., vicinal protons in cyclohexene rings).
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., -OH, -NH₂) and isomer-specific vibrational modes. For hydroxymethylene isomers, CCSD(T)/VPT2 anharmonic calculations match experimental IR spectra .
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for nickel complexes with methanol-coordinated ligands .
Q. How do the physical properties of this compound differ from its trans isomer?
Answer:
Q. What strategies are effective for isolating this compound from reaction mixtures?
Answer:
- Chromatography : Use silica gel or reverse-phase columns to separate isomers based on polarity.
- Crystallization : Leverage solubility differences in methanol/water mixtures .
- Derivatization : Introduce protecting groups (e.g., tert-butyl esters) to simplify purification .
Advanced Research Questions
Q. How can kinetic studies elucidate the cis-trans isomerization mechanisms of cyclohexene derivatives in solution?
Answer:
Q. Why does methanol induce divergent reaction pathways compared to isopropanol in catalytic isomerization?
Answer: Methanol’s nucleophilicity promotes side reactions (e.g., methoxylation), whereas isopropanol acts as a non-nucleophilic solvent, favoring isomerization. For example:
- In RhCl₃-catalyzed reactions, methanol forms methoxy-dihydrochrysanthemate derivatives, while isopropanol yields pure isomers .
Q. How can computational methods predict the stability and spectroscopic signatures of this compound?
Answer:
Q. What experimental approaches resolve stereochemical ambiguities in reactions involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
